molecular formula C22H20N2O4S B2794742 (Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 476643-58-0

(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2794742
CAS RN: 476643-58-0
M. Wt: 408.47
InChI Key: IAYCGWOPTHSYSB-FCQUAONHSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the manipulation of oxidation states in organic molecules, which is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Another approach is the use of ReactionCode, a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code .

Scientific Research Applications

Antioxidant Capacity Assessment

Thiazole derivatives have been investigated for their antioxidant capacities. For instance, the ABTS/PP decolorization assay is utilized to assess the antioxidant capacity of compounds, including thiazole derivatives. This method involves reaction pathways that may include coupling adducts formation or oxidation processes, highlighting the potential of thiazole compounds in antioxidant applications (Ilyasov et al., 2020).

Medicinal Chemistry

Benzazoles and their derivatives, including thiazoles, are significant in medicinal chemistry due to their diverse biological activities. Synthetic chemists focus on developing new compounds with potential therapeutic effects, such as antihistaminic, anthelmintic, and fungicidal properties. The guanidine group in these compounds, when bonded to a benzazole ring, modifies biological activity, suggesting that (Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate could have similar applications (Rosales-Hernández et al., 2022).

Amyloid Imaging in Alzheimer's Disease

Compounds with benzothiazole structures have been explored for their utility in imaging amyloid plaques in Alzheimer's disease, indicating the potential of thiazole derivatives in diagnostic applications. Radioligands based on benzothiazole derivatives have shown robust differences in imaging outcomes between Alzheimer's patients and controls, suggesting the potential of related compounds in early detection and therapy evaluation of Alzheimer's disease (Nordberg, 2007).

Anticancer Research

Benzothiazole derivatives have been identified as potential chemotherapeutics, with several molecules exhibiting potent anticancer activity. The structural simplicity and ease of synthesis of these compounds provide a foundation for developing chemical libraries to discover new chemical entities for cancer treatment. This indicates that thiazole derivatives, including the compound , may have applications in anticancer research (Kamal et al., 2015).

Environmental Applications

In the context of environmental science, thiazole derivatives have been utilized in the treatment of organic pollutants through redox-mediated enzymatic degradation. This application demonstrates the potential of thiazole compounds in environmental remediation processes, particularly in enhancing the efficiency of degradation of recalcitrant compounds (Husain & Husain, 2007).

properties

IUPAC Name

ethyl 2-(4-benzoylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-4-28-21(27)19-14(2)24(3)22(29-19)23-20(26)17-12-10-16(11-13-17)18(25)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYCGWOPTHSYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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